molecular formula C12H18O B14358961 3-(3,4-Dimethylcyclohex-3-en-1-ylidene)butan-2-one CAS No. 90213-58-4

3-(3,4-Dimethylcyclohex-3-en-1-ylidene)butan-2-one

Cat. No.: B14358961
CAS No.: 90213-58-4
M. Wt: 178.27 g/mol
InChI Key: GFOQYFIUOGRRMA-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylcyclohex-3-en-1-ylidene)butan-2-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with two methyl groups and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylcyclohex-3-en-1-ylidene)butan-2-one can be achieved through several methods. One common approach involves the aldol condensation of 3,4-dimethylcyclohexanone with butan-2-one under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylcyclohex-3-en-1-ylidene)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a catalyst like pyridine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amines or thioethers.

Scientific Research Applications

3-(3,4-Dimethylcyclohex-3-en-1-ylidene)butan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylcyclohex-3-en-1-ylidene)butan-2-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylcyclohexanone: A precursor in the synthesis of 3-(3,4-Dimethylcyclohex-3-en-1-ylidene)butan-2-one.

    Butan-2-one: Another precursor used in the aldol condensation reaction.

    Cyclohexanone: A structurally similar compound with different substituents.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both a cyclohexene ring and a butanone moiety

Properties

CAS No.

90213-58-4

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

3-(3,4-dimethylcyclohex-3-en-1-ylidene)butan-2-one

InChI

InChI=1S/C12H18O/c1-8-5-6-12(7-9(8)2)10(3)11(4)13/h5-7H2,1-4H3

InChI Key

GFOQYFIUOGRRMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC(=C(C)C(=O)C)CC1)C

Origin of Product

United States

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